Kinase Inhibition Potential: Class-Level Inference for the 2-Sulfanylquinazolinone Core
While direct data for this compound is not public, the core scaffold is validated as a multi-kinase inhibitor. A closely related analog, compound 5d, demonstrated potent dual VEGFR2/EGFR inhibition. This establishes the class potential, where the target compound's novel N3-substituent may further tune selectivity. [1]
| Evidence Dimension | Kinase Inhibition (IC50) and Cancer Cell Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not available (N/A) in the public domain for this specific compound. |
| Comparator Or Baseline | Compound 5d (a 2-sulfanylquinazolin-4(3H)-one analog): VEGFR2 IC50 ~nM, EGFR IC50 ~nM, HeLa IC50 = 1.94 µM [1] |
| Quantified Difference | N/A for target compound. The comparator demonstrates nanomolar kinase activity, establishing class potential. |
| Conditions | In vitro kinase assays (VEGFR2, EGFR, HER2, CDK2) and cytotoxicity assays against HepG2, MCF-7, MDA-231, HeLa cancer cell lines [1]. |
Why This Matters
This class-level evidence suggests the core scaffold is privileged for kinase inhibition; the unique hydroxybutyl substituent is a critical vector for exploring structure-activity relationships (SAR) around this potent core.
- [1] Altharawi, A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules. View Source
